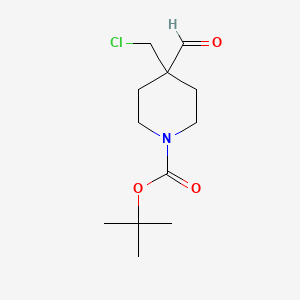

Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOBZXCLXJPHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged to create novel products

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The formyl group can participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Piperidine Derivatives

Tert-butyl 4-formylpiperidine-1-carboxylate

- CAS No.: 137076-22-3

- Molecular Formula: C₁₁H₁₉NO₃

- Key Difference : Lacks the chloromethyl group at the 4-position.

- Reactivity : The absence of the chloromethyl group limits its utility in alkylation reactions but retains the formyl group for condensations.

- Applications : Used in synthesizing Schiff bases and as a precursor for piperidine derivatives with modified substituents .

Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

- CAS No.: Not explicitly listed (MDL: MFCD23726559)

- Molecular Formula: C₁₂H₂₂ClNO₃

- Key Difference : Replaces the formyl group with a hydroxymethyl (-CH₂OH) group.

- Reactivity : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The chloromethyl group remains reactive for substitutions.

- Applications: Potential intermediate for prodrugs or polymers requiring hydrophilic modifications .

Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate

- CAS No.: 226401-76-9 (analogous sulfonyl variant)

- Molecular Formula: C₁₇H₂₁ClNO₃

- Key Difference : Substitutes the formyl and chloromethyl groups with a 4-chlorobenzoyl moiety.

- Reactivity : The electron-withdrawing benzoyl group reduces nucleophilicity at the piperidine ring but enables aryl coupling reactions.

- Applications : Used in kinase inhibitor studies due to aromatic stacking interactions .

Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate

- CAS No.: 1303974-03-9

- Molecular Formula: C₁₁H₁₈BrF₂NO₂

- Key Differences :

- Bromine replaces chlorine in the methyl group (higher leaving-group ability).

- Difluorination at the 3-position introduces steric and electronic effects.

- Reactivity : Enhanced reactivity in SN2 reactions due to Br’s polarizability. Fluorination increases metabolic stability.

- Applications : Candidate for radiopharmaceuticals or fluorinated drug analogs .

Comparative Data Table

Research Findings and Trends

- Synthetic Utility : The target compound’s dual functionality (-CHO and -CH₂Cl) enables sequential reactions, such as reductive amination followed by nucleophilic substitution, to generate diverse pharmacophores .

- Biological Relevance : Analogs with aromatic substituents (e.g., 4-chlorobenzoyl) show enhanced binding to kinase ATP pockets, while fluorinated derivatives exhibit improved metabolic stability .

- Thermodynamic Stability : The Boc group’s steric bulk stabilizes the piperidine ring conformation, as evidenced by crystallographic studies using SHELX software .

Actividad Biológica

Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butyl group, a chloromethyl moiety, and a formyl group, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₉ClN₁O₃

- Molar Mass : 232.73 g/mol

- CAS Number : 137076-22-3

- Solubility : Soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).

The biological activity of tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate can be attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and inflammation.

- Receptor Binding : It may act as a ligand for certain receptors, influencing signaling pathways associated with cell proliferation and differentiation.

Pharmacological Effects

Research indicates several pharmacological activities associated with this compound:

- Anti-inflammatory Activity : Studies have demonstrated that the compound can reduce the release of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.

- Cytotoxic Effects : In vitro studies suggest that it may induce cytotoxicity in cancer cell lines, making it a candidate for anticancer drug development.

- Neuroprotective Effects : Preliminary investigations indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Table 1: Summary of Biological Activities

Safety and Toxicology

While exploring the biological activity of tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate, safety profiles are crucial:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate?

- Methodological Answer : A common approach involves functionalization of the piperidine ring. For example, tert-butyl 4-formylpiperidine-1-carboxylate derivatives can be synthesized via LiAlH4 reduction of carbamate intermediates in anhydrous THF under argon, followed by chloromethylation using reagents like SOCl₂ or PCl₃ . Purification typically employs column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product. Confirm purity via HPLC or NMR (¹H/¹³C).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- Waste Management : Collect chlorinated byproducts separately and dispose via certified hazardous waste facilities to prevent environmental contamination .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses, as chloromethyl groups may hydrolyze to toxic formaldehyde .

Q. How can the compound’s purity and stability be validated?

- Methodological Answer :

- Analytical Techniques : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment. Monitor degradation via FTIR for aldehyde oxidation (peak ~1700 cm⁻¹) .

- Stability Testing : Store at –20°C under nitrogen to prevent hydrolysis of the formyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How do solvent effects influence the electronic properties of the formyl group?

- Methodological Answer : Computational studies (DFT/B3LYP/6-311++G(d,p)) show that polar aprotic solvents (e.g., DMSO) stabilize the formyl group’s electrophilicity, enhancing reactivity in nucleophilic additions. Solvent polarity correlates with NBO charges on the aldehyde carbon (Δ ~0.15 e between DMSO and hexane) .

- Table : Solvent vs. Formyl Carbon Charge (NBO)

| Solvent | Charge (e) |

|---|---|

| Hexane | +0.45 |

| DCM | +0.48 |

| DMSO | +0.52 |

Q. What crystallographic strategies resolve structural ambiguities in derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is optimal. For twinned crystals, use PLATON’s TWINABS for data integration. Hydrogen-bonding patterns (e.g., C=O⋯H–N interactions) can be analyzed via Mercury’s "Patterns in Hydrogen Bonding" toolkit to validate packing .

- Case Study : A tert-butyl piperidine derivative (CAS 137076-22-3) showed pseudosymmetry in space group P2₁/c; SHELXD’s dual-space algorithm resolved positional disorder .

Q. How to address contradictions in reported spectroscopic data?

- Methodological Answer :

- NMR Discrepancies : Compare experimental ¹³C NMR (e.g., aldehyde peak ~195 ppm) with computed values (GIAO method). Discrepancies >2 ppm suggest solvent effects or tautomerism .

- Mass Spec Validation : Use high-resolution ESI-MS (Δ < 3 ppm) to confirm molecular ion ([M+H]⁺ for C₁₂H₂₀ClNO₃: calc. 262.1208, obs. 262.1211) .

Q. What mechanistic insights explain the selectivity of chloromethylation?

- Methodological Answer : Chloromethylation proceeds via SN2 mechanism at the piperidine nitrogen. Steric hindrance from the tert-butyl group directs electrophiles to the less hindered 4-position. DFT studies (M06-2X/def2-TZVP) show ΔΔG‡ ~5 kcal/mol favoring 4-substitution over 3-substitution due to torsional strain .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same reaction?

- Methodological Answer : Yield variability (~60–85%) arises from:

- Reagent Quality : LiAlH4 purity impacts reduction efficiency. Use freshly opened bottles or titrate for active hydride content.

- Temperature Control : Exothermic steps (e.g., chloromethylation) require precise cooling (–10°C ±2°C) to minimize side reactions .

- Workup Timing : Delayed quenching of LiAlH4 (e.g., >5 min post-reaction) increases hydrolysis byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.